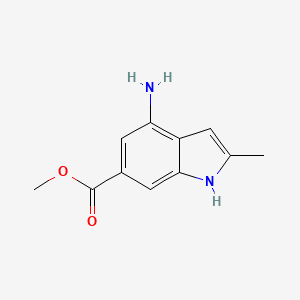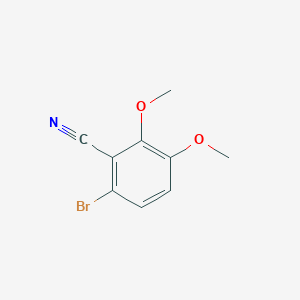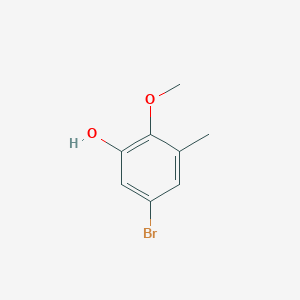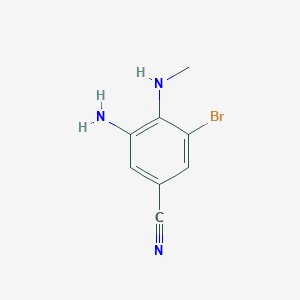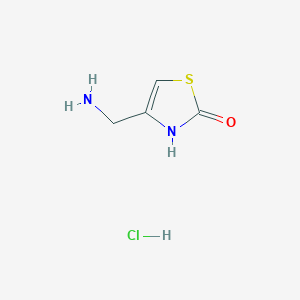
4-(Aminomethyl)-2,3-dihydro-1,3-thiazol-2-one hydrochloride
説明
Methyl 4-(aminomethyl)benzoate hydrochloride is an amino acid ester hydrochloride. Its synthesis by esterification reaction has been reported. It plays a role during the preparation of a novel hepatitis C virus (HCV) helicase inhibitor .
Synthesis Analysis
The synthesis of Methyl 4-(aminomethyl)benzoate hydrochloride has been reported by esterification reaction . Another compound, 4-(Aminomethyl)benzonitrile hydrochloride, can be used in the synthesis of fluorescent-labeled bisbenzamidine, which can be a biochemical tool in biomedical studies .
Chemical Reactions Analysis
The mechanisms of boronate ester formation and fluorescent turn-on in ortho-aminomethylphenylboronic acids have been studied . Also, the reactions of formaldehyde with even basic biological components are incompletely defined .
科学的研究の応用
Synthesis and Transformation of 4-Phosphorylated Derivatives of 1,3-Azoles
A comprehensive review by Abdurakhmanova et al. (2018) on 4-phosphorylated derivatives of 1,3-azoles, including thiazoles, highlights the synthesis methods, chemical, and biological properties of these compounds. These derivatives exhibit a wide range of biological activities, such as insecticidal, anti-blastic, and antihypertensive effects, showcasing the potential of thiazole derivatives in medicinal chemistry and agriculture (Abdurakhmanova et al., 2018).
Chemistry of 4-(Dicyanomethylene)-3-methyl-l-phenyl-2-pyrazoline-5- ones
The work of Gomaa and Ali (2020) explores the reactivity and applications of 4-(dicyanomethylene)-3-methyl-l-phenyl-2-pyrazoline-5-one derivatives in synthesizing heterocyclic compounds, including thiazoles. This review underscores the utility of such compounds as building blocks for creating a variety of heterocycles, indicating the versatility of thiazole derivatives in synthetic chemistry (Gomaa & Ali, 2020).
1,3-Thiazolidin-4-ones: Biological Potential and Synthetic Development
Santos, Jones Junior, and Silva (2018) delve into the synthesis, structure, stability, and the immense biological potential of 1,3-thiazolidin-4-ones and their analogues. The study emphasizes the pharmacological importance of these compounds, found in both natural molecules and synthetic drugs, highlighting their relevance in developing new therapeutic agents (Santos, Jones Junior, & Silva, 2018).
Facile Synthesis and Antioxidant Evaluation of 4-Arylmethylideneisoxazol-5(4H)-ones
Research by Laroum et al. (2019) on the synthesis of 4-arylmethylideneisoxazol-5(4H)-ones through multi-component reactions showcases the importance of thiazole and its derivatives in creating compounds with significant biological and medicinal properties, including antioxidant activities (Laroum et al., 2019).
The Bioactivity of Thiazolidin-4-Ones
Mech, Kurowska, and Trotsko (2021) provide a short review on the recent scientific findings regarding the biological activities of thiazolidin-4-ones, covering their antioxidant, anticancer, anti-inflammatory, and antimicrobial properties. This review indicates the ongoing interest and potential of thiazole derivatives in the development of new drug agents (Mech, Kurowska, & Trotsko, 2021).
Safety and Hazards
作用機序
Mode of Action
Without specific information on the compound’s primary target, it’s challenging to provide a detailed explanation of its mode of action. Based on its chemical structure, it’s plausible that it could interact with various enzymes or receptors, potentially altering their function .
Pharmacokinetics
Therefore, its impact on bioavailability is currently unknown .
特性
IUPAC Name |
4-(aminomethyl)-3H-1,3-thiazol-2-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N2OS.ClH/c5-1-3-2-8-4(7)6-3;/h2H,1,5H2,(H,6,7);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GESVTIZIQSIKIT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC(=O)S1)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7ClN2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








